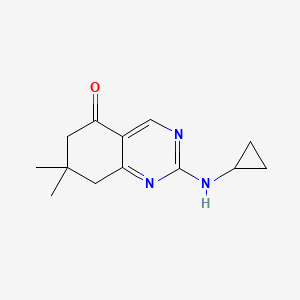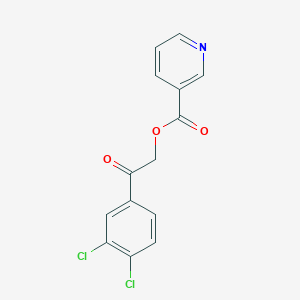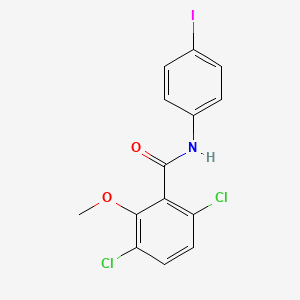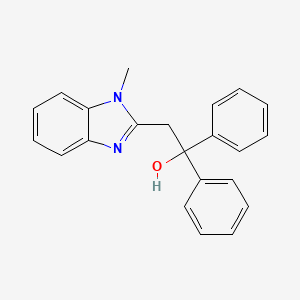
N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(4-methylphenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(4-methylphenoxy)acetamide, also known as DMXAA, is a synthetic compound that has been studied for its potential as an anticancer agent. DMXAA was first synthesized in the 1980s, and since then, has been the subject of numerous scientific studies.
作用機序
N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(4-methylphenoxy)acetamide works by activating the immune system to attack cancer cells. It does this by stimulating the production of cytokines, which are signaling molecules that help regulate the immune response. N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(4-methylphenoxy)acetamide specifically targets a protein called STING, which is involved in the immune response to viral infections. By activating STING, N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(4-methylphenoxy)acetamide triggers the production of cytokines, which in turn activate immune cells to attack cancer cells.
Biochemical and Physiological Effects:
N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(4-methylphenoxy)acetamide has been shown to have a number of biochemical and physiological effects. It has been shown to increase the production of cytokines, including interferon-alpha, interleukin-6, and tumor necrosis factor-alpha. It has also been shown to increase the number and activity of immune cells, including natural killer cells and T cells. In addition, N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(4-methylphenoxy)acetamide has been shown to increase blood flow to tumors, which can enhance the delivery of chemotherapy drugs.
実験室実験の利点と制限
One advantage of N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(4-methylphenoxy)acetamide is that it has been shown to be effective against a wide range of cancer types. It has also been shown to enhance the effectiveness of radiation therapy and chemotherapy. However, there are also some limitations to using N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(4-methylphenoxy)acetamide in lab experiments. For example, it can be difficult to obtain pure samples of N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(4-methylphenoxy)acetamide, which can affect the reproducibility of experiments. In addition, N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(4-methylphenoxy)acetamide has been shown to have some toxicity in animal studies, which may limit its use in human clinical trials.
将来の方向性
There are several future directions for research on N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(4-methylphenoxy)acetamide. One area of research is to better understand the mechanism of action of N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(4-methylphenoxy)acetamide, including how it activates the immune system and how it targets cancer cells. Another area of research is to identify biomarkers that can predict which patients will respond to N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(4-methylphenoxy)acetamide treatment. Finally, there is a need for further studies to evaluate the safety and effectiveness of N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(4-methylphenoxy)acetamide in humans, particularly in combination with other cancer treatments.
合成法
N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(4-methylphenoxy)acetamide is synthesized through a multi-step process that involves the reaction of 2-aminothiazole with chloroacetyl chloride, followed by the reaction of the resulting intermediate with 4-methylphenol. The final product is obtained through a series of purification steps, including recrystallization and column chromatography.
科学的研究の応用
N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(4-methylphenoxy)acetamide has been studied for its potential as an anticancer agent. It has been shown to induce tumor necrosis and inhibit tumor growth in various types of cancer, including lung, colon, and breast cancer. N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(4-methylphenoxy)acetamide has also been studied for its potential to enhance the effectiveness of radiation therapy and chemotherapy.
特性
IUPAC Name |
N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(4-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2S/c1-9-4-6-12(7-5-9)18-8-13(17)16-14-15-10(2)11(3)19-14/h4-7H,8H2,1-3H3,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSWKSQKDNXVVFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NC2=NC(=C(S2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(4-methylphenoxy)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(5-bromo-2-methoxybenzylidene)amino]-N-cyclopropyl-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5732506.png)



![4-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2-fluoro-5-methylphenyl)benzamide](/img/structure/B5732529.png)


![N-methyl-N-[4-(4-morpholinylcarbonyl)phenyl]methanesulfonamide](/img/structure/B5732541.png)


![N'-[(3,5-dimethylbenzoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5732559.png)

![2-({[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-1H-benzimidazole](/img/structure/B5732578.png)